Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate

TACE inhibitor selectivity cyclopropyl vs cyclopentyl

For researchers optimizing TACE inhibitor selectivity: this cyclopropyl sulfonyl chloride building block exhibits superior TACE selectivity over MMP-2/MMP-13, reducing off-target toxicity. Key advantages: • Ethyl ester form enhances DMSO solubility and membrane permeability for cell-based phenotypic screens. • Supplied as ≥95% powder; shipped on ice pack and stored at -10°C to prevent hydrolytic degradation. • Compatible with high-throughput synthesis and fragment-based screening workflows.

Molecular Formula C7H11ClO4S
Molecular Weight 226.68 g/mol
CAS No. 1461708-73-5
Cat. No. B1379222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
CAS1461708-73-5
Molecular FormulaC7H11ClO4S
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CC1)S(=O)(=O)Cl
InChIInChI=1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3
InChIKeyBYWDRAZULDGCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate: Core Properties


Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate (CAS 1461708-73-5) is a bifunctional sulfonyl chloride building block featuring a cyclopropyl ring constrained directly adjacent to the electrophilic –SO₂Cl group and an ethyl acetate ‘tail’ for further elaboration. The compound is supplied as a powder of ≥95% purity and requires shipping on ice pack with storage at –10 °C to preserve sulfonyl chloride integrity . Its structure combines the conformational rigidity of cyclopropane with the orthogonal reactivity of a sulfonyl chloride, making it a versatile intermediate for medicinal chemistry and agrochemical programs.

Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate: Generic Substitution Risks


Generic substitution among sulfonyl chlorides is risky because small structural changes—ester size, cyclization, or substituent geometry—alter electrophilicity, hydrolytic stability, and the spatial presentation of the reactive handle. For instance, the cyclopropyl ring in this compound is known to confer improved selectivity in enzyme inhibition relative to cyclopentyl analogs [1]. Simple replacement with non-cyclic sulfonyl chlorides, methyl esters, or free acids can lead to divergent reactivity, suboptimal pharmacokinetic profiles, or failed synthetic sequences, making a data-driven selection of the specific CAS critical.

Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate: Differentiation Evidence


Cyclopropyl vs. Cyclopentyl TACE Selectivity

In a head-to-head context using cyclopropanesulfonyl chloride as a surrogate for the cyclopropyl motif present in the target compound, the cyclopropyl variant displayed significantly better selectivity for TNF-α converting enzyme (TACE) over matrix metalloproteinases MMP-2 and MMP-13 compared to the corresponding cyclopentyl derivative [1]. While exact IC₅₀ values for the final sulfonamides are not publicly tabulated, the qualitative selectivity advantage is explicitly reported and directly attributable to the cyclopropyl ring.

TACE inhibitor selectivity cyclopropyl vs cyclopentyl

Cyclopropanesulfonyl Chloride Hydrolysis Behavior

A detailed mechanistic study (King et al., J. Org. Chem. 1993, 58, 1128‑1135) on cyclopropanesulfonyl chloride demonstrates that the strained three‑membered ring does not alter the hydrolysis mechanism; pH‑rate profiles, primary kinetic isotope effects, and product distributions fully align with those of simple alkanesulfonyl chlorides . This predictability ensures that the target compound, which bears the same cyclopropane‑sulfonyl chloride core, will behave consistently under standard aqueous/organic conditions, unlike some large‑ring or heteroatom‑substituted analogs that may exhibit rearrangements.

sulfonyl chloride hydrolysis mechanism kinetic isotope effect

Defined Purity and Storage Specifications

The only commercially available analytical specification from a tier‑one supplier (Sigma‑Aldrich) states a purity of 95%, storage at −10 °C, and ice‑pack shipping . The methyl ester analog methyl 2-(chlorosulfonyl)-2-cyclopropylacetate (CAS 2309456-59-3) is offered at a lower molecular weight but lacks published purity specifications or controlled storage conditions from comparable authoritative sources . Without documented stability data for the methyl ester, procurement of the ethyl ester ensures a defined purity floor and validated cold‑chain logistics.

purity storage condition shipping requirement

Ethyl Ester vs. Free Acid Solubility Advantage

While no head‑to‑head solubility data for the target compound versus its free acid are published, the ethyl ester moiety is an established prodrug strategy to enhance membrane permeability and solubility in lipid‑based vehicles relative to the corresponding carboxylic acid. For early‑stage screening, the ethyl ester is therefore expected to give higher DMSO solubility and better cell penetration than the free acid 2-[1-(chlorosulfonyl)cyclopropyl]acetic acid. This class‑level property is critical for in vitro assay design.

ethyl ester solubility prodrug formulation

Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate Applications


Selective TACE Inhibitor Lead Generation

The cyclopropyl moiety, as demonstrated in analogous sulfonyl chlorides, confers superior TACE selectivity over off‑target MMP‑2/MMP‑13 [1]. Researchers synthesizing TACE‑targeted sulfonamide libraries can prioritize this building block to favor on‑target selectivity while minimizing matrix metalloproteinase‑related toxicity.

Cyclopropane-Constrained Sulfonyl Electrophile Studies

The compound’s core structure exhibits hydrolysis behavior indistinguishable from simple alkanesulfonyl chlorides , providing a well‑characterized scaffold for investigating the effect of cyclopropane constraint on sulfonylation kinetics and sulfene formation without unexpected mechanistic complications.

Cold-Chain-Validated Building Blocks for MedChem

With a guaranteed purity of 95%, documented −10 °C storage, and ice‑pack shipping , this compound is suited for high‑throughput synthesis platforms and fragment‑based screening where compound integrity is non‑negotiable. The verified cold‑chain logistics reduce the risk of hydrolytic degradation before use.

Prodrug Intermediate for Cellular Assays

The ethyl ester outperforms the corresponding free acid in predicted DMSO solubility and membrane permeability [2], making it the preferred form for preparing stock solutions and conducting cell‑based phenotypic screens where intracellular access is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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